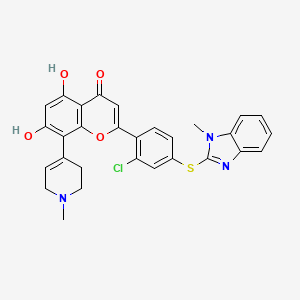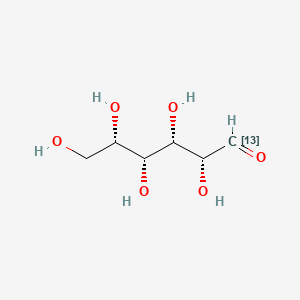
L-Idose-13C-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Idose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the L-Idose molecule. L-Idose is a rare sugar that is part of the hexose family, which includes six-carbon sugars. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-3 involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. One common approach involves the use of labeled precursors that are incorporated into the sugar molecule during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The final product is then purified to achieve high purity levels suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Idose-13C-3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
L-Idose-13C-3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways
Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of sugars in cellular processes
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of drugs labeled with carbon-13
Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of L-Idose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparación Con Compuestos Similares
Similar Compounds
L-Glucose-13C-3: Another carbon-13 labeled hexose, used in similar metabolic studies.
L-Galactose-13C-3: A carbon-13 labeled sugar with applications in carbohydrate metabolism research.
L-Talose-13C-3: Used in studies of rare sugars and their metabolic pathways
Uniqueness
L-Idose-13C-3 is unique due to its specific structure and the position of the carbon-13 isotope. This makes it particularly useful for studying specific metabolic pathways and reactions that involve L-Idose. Its unique properties also make it valuable in the synthesis of complex molecules and the development of new materials .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-CZQHXNBCSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


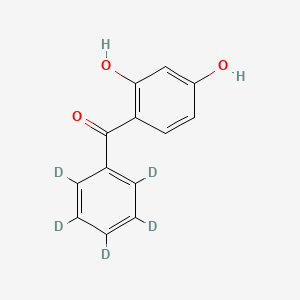

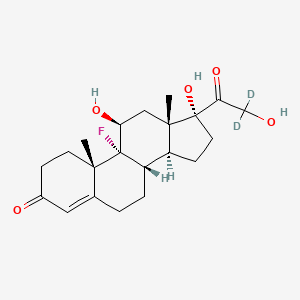
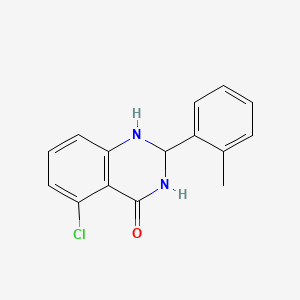
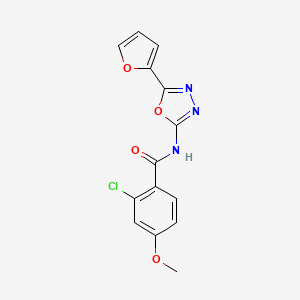
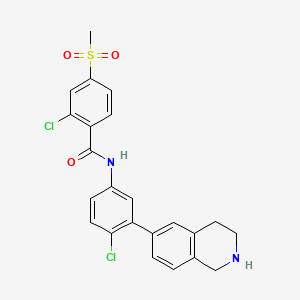

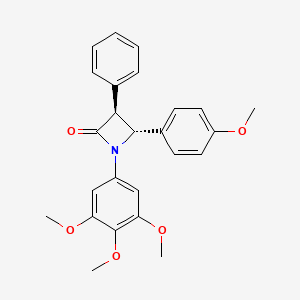

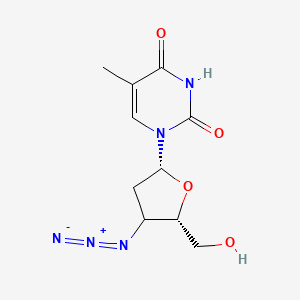


![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)
